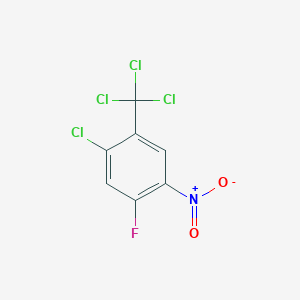

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene

Description

BenchChem offers high-quality 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4FNO2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUXTPPFKISHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632948 | |

| Record name | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908009-54-1 | |

| Record name | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, registered under CAS number 908009-54-1, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its unique substitution pattern, featuring a chloro, fluoro, nitro, and trichloromethyl group on a benzene ring, renders it a versatile and reactive intermediate for the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor to bioactive compounds. The strategic placement of its functional groups makes it a valuable building block for introducing specific pharmacophoric features into drug candidates, influencing their biological activity and pharmacokinetic profiles.

Chemical Properties and Identification

A clear understanding of the physicochemical properties of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is fundamental for its safe handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 908009-54-1 | [1] |

| Molecular Formula | C₇H₂Cl₄FNO₂ | [1] |

| Molecular Weight | 292.91 g/mol | |

| IUPAC Name | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | [1] |

| Synonyms | 2-Chloro-4-fluoro-5-nitrobenzotrichloride | [1] |

| Predicted Boiling Point | 333.1±37.0 °C | [2] |

| Predicted Density | 1.735±0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Pathway

The primary route for the synthesis of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene involves the nitration of its precursor, 2-chloro-4-fluorobenzotrichloride. This electrophilic aromatic substitution reaction is a critical step in introducing the nitro group at the desired position on the benzene ring.

Caption: Synthetic pathway to 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene.

Step 1: Synthesis of 2-Chloro-4-fluorobenzotrichloride (Precursor)

The synthesis of the immediate precursor, 2-chloro-4-fluorobenzotrichloride, is typically achieved through the photochlorination of 2-chloro-4-fluorotoluene. This radical chain reaction involves the substitution of the methyl group's hydrogen atoms with chlorine atoms under UV light.

Step 2: Nitration to Yield 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene

The final step is the nitration of 2-chloro-4-fluorobenzotrichloride. This is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric acid and sulfuric acid (sulfonitric mixture), attacks the benzene ring. The directing effects of the existing substituents guide the nitro group to the 5-position.

Experimental Protocol: A Representative Synthesis

The following is a representative, non-validated laboratory-scale protocol derived from patent literature. Researchers should conduct their own risk assessments and optimization studies.

Objective: To synthesize 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene.

Materials:

-

2-chloro-4-fluorobenzotrichloride

-

Concentrated nitric acid (98%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Deionized water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a pre-determined volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add the required amount of concentrated nitric acid to the sulfuric acid while maintaining the low temperature.

-

Nitration Reaction: To the cold sulfonitric mixture, add 2-chloro-4-fluorobenzotrichloride dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product may precipitate as a solid or an oil.

-

Extraction: Extract the product into a suitable organic solvent, such as dichloromethane.

-

Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene.

-

Purification: The crude product may be purified by recrystallization from a suitable solvent or by column chromatography.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

The trichloromethyl group can be sensitive to certain reaction conditions, and appropriate care should be taken during work-up and purification.

Application in Drug Development: A Gateway to Bioactive Molecules

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its primary documented application is as a precursor to 2-chloro-4-fluoro-5-nitrobenzoic acid.[3]

Caption: Role as an intermediate in the synthesis of Albaconazole.

This benzoic acid derivative is a key building block for the synthesis of the antifungal agent Albaconazole . The presence of the chloro, fluoro, and nitro groups in the intermediate is instrumental in the subsequent synthetic transformations leading to the final drug molecule. Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their potential as next-generation antibacterial agents, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

The Significance of the Trichloromethyl Group in Medicinal Chemistry

The trichloromethyl (-CCl₃) group, while less common than its trifluoromethyl (-CF₃) counterpart, imparts unique properties to a molecule that are of interest in drug design. The -CCl₃ group is a strong electron-withdrawing group and is significantly more lipophilic than a methyl group. In the context of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, the trichloromethyl group plays a crucial role as a synthetic handle. It can be readily hydrolyzed to a carboxylic acid group, as seen in its conversion to 2-chloro-4-fluoro-5-nitrobenzoic acid. This transformation is a key step in the synthetic pathway towards more complex pharmaceutical agents.

Spectroscopic Characterization

Safety and Handling

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the material safety data sheet (MSDS) before handling this compound and to work in a well-ventilated laboratory with appropriate personal protective equipment.

Conclusion

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is a strategically important intermediate in the field of pharmaceutical synthesis. Its multifaceted chemical structure provides a versatile platform for the introduction of key pharmacophoric elements. The well-defined pathway to its synthesis and its established role as a precursor to the antifungal agent Albaconazole underscore its value to the drug development community. While further research is needed to fully explore the potential of this and related compounds, this guide provides a solid foundation for scientists and researchers working in this area.

References

-

PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. Available from: [Link]

- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

Sources

- 1. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | C7H2Cl4FNO2 | CID 23325898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | 908009-54-1 [chemicalbook.com]

- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

A Technical Guide to 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene: Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, a highly functionalized aromatic compound. We will delve into its core molecular characteristics, including its precise molecular structure and weight, and present its computed physicochemical properties in a clear, tabular format. While specific, validated synthetic protocols for this exact molecule are not publicly documented, this guide leverages established chemical principles and data from structurally analogous compounds to discuss potential synthetic strategies. The document is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and agrochemical development, where such halogenated nitroaromatic compounds serve as critical intermediates and versatile building blocks.

Molecular Identity and Structure

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is a substituted benzene derivative characterized by a dense arrangement of electron-withdrawing groups. Its formal identification is established through a unique set of identifiers.

Key Identifiers:

-

IUPAC Name : 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene[1]

-

Molecular Formula : C₇H₂Cl₄FNO₂[1]

-

Common Synonyms : 2-Chloro-4-fluoro-5-nitrobenzotrichloride[1]

Molecular Structure Analysis

The structure consists of a central benzene ring with five substituents. The relative positions of these groups—a chloro, a fluoro, a nitro, and a trichloromethyl group—create a distinct electronic and steric environment that dictates the molecule's reactivity. The strong electron-withdrawing nature of the nitro (-NO₂) and trichloromethyl (-CCl₃) groups significantly deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to these groups.

Below is a two-dimensional representation of the molecular structure, generated from its canonical SMILES identifier.[1]

Caption: 2D Molecular Structure of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene.

Physicochemical Properties

The molecular properties of a compound are critical for predicting its behavior in various chemical and biological systems. For professionals in drug development, parameters like lipophilicity (XLogP3) and polar surface area are essential for preliminary assessments of bioavailability and cell permeability. The quantitative data for the target compound have been computed and are available in public chemical databases.[1]

| Property | Value | Unit | Source |

| Molecular Weight | 292.9 | g/mol | PubChem[1] |

| Monoisotopic Mass | 290.882367 | Da | PubChem[1] |

| XLogP3 | 4.1 | PubChem[1] | |

| Polar Surface Area | 45.8 | Ų | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] | |

| Hydrogen Bond Donors | 0 | PubChem[1] | |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Expert Insights: The calculated XLogP3 value of 4.1 indicates a high degree of lipophilicity, suggesting the compound will have low solubility in aqueous media but good solubility in organic solvents and lipids.[1] This characteristic is common for poly-halogenated aromatic molecules and is a key consideration for solvent selection in synthesis and purification, as well as for predicting its environmental fate and potential for bioaccumulation.

Conceptual Synthetic Pathways and Methodologies

A logical approach would involve the exhaustive chlorination of a methyl group on a pre-functionalized toluene precursor. This method, known as free-radical photochlorination, is a standard industrial process for producing benzotrichlorides.[4]

Caption: Conceptual workflow for the synthesis via photochlorination of a toluene precursor.

Exemplary Protocol: Free-Radical Photochlorination

The following protocol is adapted from methodologies used for structurally similar compounds, such as 2,4-dichloro-5-fluorotoluene, and serves as an authoritative, experience-based guide for a potential synthesis.[4] This protocol must be validated and optimized for the specific target compound.

Objective: To convert the methyl group of a substituted toluene precursor into a trichloromethyl group.

Methodology:

-

Reactor Setup:

-

Equip a three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser, a gas inlet tube, and a thermometer. The flask should be made of borosilicate glass to allow for UV light penetration.

-

Position a UV lamp (e.g., a high-pressure mercury lamp) adjacent to the flask.

-

Connect the outlet of the condenser to a scrubber system containing a solution of sodium hydroxide or sodium thiosulfate to neutralize excess chlorine gas and the HCl byproduct.[4]

-

-

Reaction Execution:

-

Dissolve the starting material (e.g., 1-chloro-5-fluoro-2-methyl-4-nitrobenzene) in an inert, dry solvent such as carbon tetrachloride.

-

Heat the solution to reflux (approximately 77°C for CCl₄) while stirring.

-

Once refluxing, turn on the UV lamp to initiate the reaction.

-

Begin bubbling dry chlorine gas through the solution at a slow, steady rate. The introduction of chlorine should be controlled to prevent excessive, unreacted gas from exiting the system.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by periodically taking aliquots and analyzing them via Gas Chromatography (GC). The goal is to observe the sequential conversion of the -CH₃ group to -CH₂Cl, -CHCl₂, and finally -CCl₃, while minimizing the formation of ring-chlorinated byproducts.

-

Once the starting material is consumed and the desired product is the major component, stop the chlorine flow and turn off the UV lamp.

-

Allow the mixture to cool to room temperature. Purge the system with an inert gas (e.g., nitrogen) to remove any residual HCl and chlorine.

-

The crude product can then be isolated by removing the solvent under reduced pressure.

-

-

Purification:

-

Further purification can be achieved through vacuum distillation or recrystallization, depending on the physical state of the final product.

-

Trustworthiness and Self-Validation: This protocol incorporates a self-validating system through continuous GC monitoring. This allows the chemist to track the formation of intermediates and the final product, ensuring the reaction is driven to completion and stopped before significant side reactions occur, thereby maximizing yield and purity.

Applications in Research and Development

Compounds like 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene are not typically end-products but rather high-value intermediates. Their utility stems from the diverse reactivity of their functional groups:

-

Trichloromethyl Group (-CCl₃): This group is a synthetic precursor to the trifluoromethyl group (-CF₃) via reaction with catalysts like antimony trifluoride (the Swarts reaction). The -CF₃ group is of immense importance in pharmaceuticals and agrochemicals as it can enhance metabolic stability, binding affinity, and lipophilicity.

-

Nitro Group (-NO₂): The nitro group can be readily reduced to an amine (-NH₂). This amine can then be used in a wide array of subsequent reactions, such as amide bond formation, diazotization to introduce other functional groups, or the construction of heterocyclic rings.

-

Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms activate the ring for nucleophilic aromatic substitution and can serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form complex carbon-carbon or carbon-heteroatom bonds.

Given these properties, this molecule is a promising starting material for the synthesis of novel bioactive compounds, particularly in the development of herbicides, fungicides, and therapeutic agents.[3][4]

Safety and Handling Considerations

A specific Safety Data Sheet (SDS) for 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene was not found in the available resources. However, based on the structure, it must be handled with extreme caution. The hazards can be inferred from related compounds:

-

Toxicity: Halogenated nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[5][6]

-

Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.[5]

-

Reactivity: As a highly functionalized molecule, it may be reactive with strong oxidizing agents, reducing agents, and bases.

Recommended Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors and prevent any contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.[7]

References

-

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene - PubChem. National Center for Biotechnology Information. [Link]

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Cheméo. [Link]

-

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene - PubChem. National Center for Biotechnology Information. [Link]

-

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene - PubChem. National Center for Biotechnology Information. [Link]

-

1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene - Amerigo Scientific. Amerigo Scientific. [Link]

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents.

Sources

- 1. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | C7H2Cl4FNO2 | CID 23325898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | 908009-54-1 [chemicalbook.com]

- 3. Buy 1,2,3-Trichloro-5-(trichloromethyl)benzene | 66682-07-3 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene: A Technical Guide

This technical guide provides a detailed analysis of the expected spectral data for the compound 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene (C₇H₂Cl₄FNO₂), a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides a robust framework for researchers engaged in the synthesis and characterization of this and related novel chemical entities.

Molecular Structure and Its Spectroscopic Implications

The structure of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is characterized by a benzene ring with five substituents: a chlorine atom, a fluorine atom, a nitro group, and a trichloromethyl group. This high degree of substitution and the presence of various electron-withdrawing groups create a unique electronic environment that will be reflected in its spectral output. The IUPAC name for this compound is 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, and its chemical formula is C₇H₂Cl₄FNO₂.[1]

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of hydrogen nuclei.

Predicted Chemical Shifts (δ)

The benzene ring in 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene has two aromatic protons. Their chemical shifts are influenced by the electronic effects (both inductive and resonance) of the surrounding substituents.

-

H-3: This proton is situated between the trichloromethyl group at C-2 and the nitro group at C-4. Both are strong electron-withdrawing groups, which will deshield this proton, causing its signal to appear at a relatively high chemical shift, likely in the range of 8.0 - 8.5 ppm .

-

H-6: This proton is positioned between the chlorine atom at C-1 and the fluorine atom at C-5. Both are electronegative and will also deshield this proton. Its signal is expected to be in the range of 7.5 - 8.0 ppm .

Predicted Splitting Patterns (Multiplicity)

The splitting of ¹H NMR signals is caused by spin-spin coupling with neighboring protons and other magnetically active nuclei, such as ¹⁹F.

-

The two aromatic protons (H-3 and H-6) are meta to each other (separated by three bonds). This will result in a small coupling constant (⁴JHH), typically around 2-3 Hz.

-

Furthermore, H-6 will couple with the adjacent fluorine atom at C-5. This H-F coupling (³JHF) is typically larger, in the range of 5-10 Hz.

-

Therefore, the signal for H-3 is expected to be a doublet , and the signal for H-6 is anticipated to be a doublet of doublets .

Data Summary: Predicted ¹H NMR

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.0 - 8.5 | d | ⁴JHH = 2-3 |

| H-6 | 7.5 - 8.0 | dd | ⁴JHH = 2-3, ³JHF = 5-10 |

Predicted ¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted Chemical Shifts (δ)

The chemical shifts of the carbon atoms in the benzene ring are influenced by the attached substituents.

-

Aromatic Carbons: The six carbons of the benzene ring will have distinct signals. The carbons directly attached to the electron-withdrawing groups (C-1, C-2, C-4, and C-5) will be significantly deshielded and appear at higher chemical shifts (typically 120-160 ppm). The carbons bearing hydrogen (C-3 and C-6) will be found at slightly lower chemical shifts within this range. The carbon attached to the fluorine atom (C-5) will show a large C-F coupling constant.

-

Trichloromethyl Carbon: The carbon of the -CCl₃ group is attached to three highly electronegative chlorine atoms, which will cause a significant downfield shift, likely in the range of 95-105 ppm .

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Vibrational Frequencies

The IR spectrum of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3150 | Sharp, medium intensity |

| Nitro (N-O) Stretch | 1500 - 1570 (asymmetric) | Strong intensity |

| 1330 - 1370 (symmetric) | Strong intensity | |

| C-Cl Stretch | 600 - 800 | Medium to strong intensity |

| C-F Stretch | 1000 - 1400 | Strong intensity |

| C-C Ring Stretch | 1400 - 1600 | Multiple bands, variable intensity |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion Peak (M⁺)

The molecular weight of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is 292.9 g/mol .[1] Due to the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The relative abundance of these isotopic peaks can be calculated based on the natural abundance of the isotopes.

Major Fragmentation Pathways

Electron ionization (EI) is expected to cause fragmentation of the molecule. Key fragmentation pathways would likely involve:

-

Loss of a chlorine radical from the trichloromethyl group.

-

Loss of the nitro group.

-

Loss of the entire trichloromethyl group.

These fragmentation patterns provide valuable structural information.

Experimental Protocols

To acquire the spectral data for 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, the following standard laboratory procedures are recommended.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. The provided predictions for NMR, IR, and MS data are based on established principles of chemical spectroscopy and serve as a valuable reference for researchers working with this compound. The outlined experimental protocols offer a clear and concise methodology for obtaining and interpreting the actual spectral data, ensuring scientific rigor and reproducibility. This integrated approach of prediction and practical guidance is essential for accelerating research and development in fields where novel chemical entities are synthesized and characterized.

References

-

PubChem. (n.d.). 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, a polysubstituted aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. Given the absence of a directly published synthesis for this specific molecule, this guide proposes a logical multi-step approach based on well-established principles of organic chemistry and analogous transformations reported in the literature. The proposed synthesis commences with the trichloromethylation of 1-chloro-3-fluorobenzene, followed by a regioselective nitration. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed retrosynthetic analysis, step-by-step experimental protocols, and a discussion of the underlying chemical principles.

Introduction

Polysubstituted nitroaromatic compounds are a critical class of molecules in the chemical industry, serving as versatile intermediates in the synthesis of a wide range of products, including dyes, polymers, and pharmaceuticals.[1] The introduction of multiple, distinct functional groups onto a benzene ring presents significant synthetic challenges, primarily concerning the control of regioselectivity during electrophilic substitution reactions.[2] The directing effects of the substituents already present on the aromatic ring govern the position of subsequent functionalization.[3][4]

The target molecule, 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, is a complex derivative featuring five substituents with varied electronic properties. The presence of a trichloromethyl group, a nitro group, and two different halogens makes it a potentially valuable building block for creating even more complex molecular architectures. This guide aims to provide a robust and logical synthetic strategy to access this compound, leveraging established reaction methodologies.

Retrosynthetic Analysis

A retrosynthetic approach is instrumental in designing a logical sequence for the synthesis of polysubstituted benzenes.[2] The order in which substituents are introduced is critical to achieving the desired isomer.

The proposed retrosynthesis begins by disconnecting the nitro group, as nitration is a common final step in the synthesis of many nitroaromatic compounds. This leads to the precursor 2 , 1-Chloro-5-fluoro-2-(trichloromethyl)benzene. The subsequent disconnection of the trichloromethyl group from precursor 2 points to 1-chloro-3-fluorobenzene (3 ) as a plausible starting material. This starting material is commercially available, providing a convenient entry point for the synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a two-step process starting from 1-chloro-3-fluorobenzene.

Caption: Proposed two-step synthesis pathway.

Step 1: Trichloromethylation of 1-Chloro-3-fluorobenzene

The first step involves the introduction of a trichloromethyl group onto the benzene ring of 1-chloro-3-fluorobenzene via a Friedel-Crafts-type reaction. This reaction is typically carried out using carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[5]

Causality of Experimental Choices:

-

Reactants: 1-Chloro-3-fluorobenzene is chosen as the starting material due to its commercial availability. Carbon tetrachloride serves as both the reagent for the trichloromethyl group and the solvent.

-

Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for Friedel-Crafts reactions. It polarizes the C-Cl bond in carbon tetrachloride, generating a more electrophilic species that can be attacked by the aromatic ring.

-

Regioselectivity: Both the chloro and fluoro substituents are ortho, para-directing groups. The desired position for the trichloromethyl group is ortho to the chlorine and para to the fluorine. While a mixture of isomers is possible, the steric hindrance from the adjacent chlorine atom might influence the regioselectivity. The synthesis of a structurally similar compound, 2,4-dichloro-5-fluoro-(trichloromethyl)benzene, from 2,4-dichlorofluorobenzene using a Friedel-Crafts reaction with carbon tetrachloride has been reported, supporting the feasibility of this transformation.[6][7]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an excess of dry carbon tetrachloride at 0-5 °C, slowly add 1-chloro-3-fluorobenzene (1 equivalent).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 60-70 °C) for 4-6 hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with carbon tetrachloride.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1-chloro-5-fluoro-2-(trichloromethyl)benzene.

Data Presentation: Reaction Parameters for Trichloromethylation

| Parameter | Value/Condition |

| Starting Material | 1-Chloro-3-fluorobenzene |

| Reagent | Carbon Tetrachloride (CCl₄) |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Stoichiometry (SM:Cat.) | 1 : 1.2 |

| Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

Step 2: Nitration of 1-Chloro-5-fluoro-2-(trichloromethyl)benzene

The final step is the regioselective nitration of the synthesized intermediate to introduce the nitro group at the C4 position. This is a classic electrophilic aromatic substitution reaction using a nitrating mixture of concentrated nitric and sulfuric acids.[8][9]

Causality of Experimental Choices:

-

Reagents: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard reagent for nitration. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Regioselectivity: The directing effects of the three substituents on the ring determine the position of nitration:

-

-F (at C5): Ortho, para-directing. The position para to the fluorine is occupied by the chlorine atom. The ortho positions are C4 and C6.

-

-Cl (at C1): Ortho, para-directing. The position para to the chlorine is occupied by the fluorine atom. The ortho positions are C2 and C6.

-

-CCl₃ (at C2): Meta-directing and strongly deactivating. The meta positions are C4 and C6.

-

The combined directing effects strongly favor the introduction of the nitro group at the C4 position, which is ortho to the activating (though deactivating overall) fluorine group and meta to the strongly deactivating trichloromethyl group. All three substituents direct to either C4 or C6, with C4 being the more likely position due to the strong meta-directing effect of the -CCl3 group.

-

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 1-chloro-5-fluoro-2-(trichloromethyl)benzene (1 equivalent) to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0-5 °C.

-

Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0 and 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid product that precipitates is collected by filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to afford 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene.

Data Presentation: Reaction Parameters for Nitration

| Parameter | Value/Condition |

| Starting Material | 1-Chloro-5-fluoro-2-(trichloromethyl)benzene |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Stoichiometry (SM:HNO₃) | 1 : 1.1 |

| Temperature | 0-10 °C during addition, then room temperature |

| Reaction Time | 2-4 hours |

Safety Considerations

-

Friedel-Crafts Reaction: This reaction is exothermic and can generate HCl gas. It should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Carbon tetrachloride is a toxic and carcinogenic solvent.

-

Nitration: The nitrating mixture is extremely corrosive and a strong oxidizing agent. Reactions should be carried out with extreme caution, and the temperature must be carefully controlled to prevent runaway reactions and the formation of dinitrated byproducts. All operations should be conducted in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

This technical guide outlines a plausible and scientifically robust two-step synthesis for 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, starting from the commercially available 1-chloro-3-fluorobenzene. The proposed pathway relies on well-established Friedel-Crafts trichloromethylation and electrophilic aromatic nitration reactions. The key to the success of this synthesis lies in the careful control of reaction conditions to ensure the desired regioselectivity, particularly in the final nitration step, which is guided by the concerted directing effects of the existing substituents. The protocols provided are based on analogous transformations and offer a solid foundation for the laboratory-scale synthesis of this complex, polysubstituted aromatic compound.

References

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. [Link]

- Zhao, H. (2018). Synthesis method of 2,4-dichloro-5-fluoro(trichloromethyl)benzene. CN108484353A.

- Leebrick, J. R., & Ramsden, H. E. (1967). Trichloromethylation of chlorosubstituted benzenes. US3297771A.

-

Chemistry LibreTexts. (2019). 18.6 Directing Effects of Substituted Benzenes. [Link]

-

Land of Chemistry. (2023). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. [Link]

-

Organic Chemistry Basics. (2021). Nitration of Chlorobenzene. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

Sources

- 1. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US3297771A - Trichloromethylation of chlorosubstituted benzenes - Google Patents [patents.google.com]

- 6. CN108484353B - Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene - Google Patents [patents.google.com]

- 7. Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene - Eureka | Patsnap [eureka.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Fipronil and Related Insecticides

Introduction

Fipronil, a broad-spectrum insecticide belonging to the phenylpyrazole class, has established itself as a cornerstone of modern pest management in agricultural, veterinary, and public health sectors. Its unique mode of action, targeting the central nervous system of insects by blocking GABA-gated chloride channels, provides high efficacy against a wide range of pests.[1] The commercial viability and widespread use of fipronil are underpinned by sophisticated and efficient manufacturing processes. Understanding the synthesis of this complex molecule requires a detailed examination of its key chemical intermediates and the strategic reactions that form its core structure.

This technical guide offers a comprehensive exploration of the pivotal intermediates in the industrial synthesis of fipronil. We will dissect the primary synthetic routes, elucidating the causality behind experimental choices, and provide detailed protocols for the formation of these crucial building blocks. The focus will be on the chemical logic that transforms readily available starting materials into the final, highly active insecticidal agent.

Core Synthetic Strategy: A Retrosynthetic Overview

The synthesis of fipronil is a multi-step process that strategically assembles the substituted phenyl ring, the functionalized pyrazole core, and the critical trifluoromethylsulfinyl group. A retrosynthetic analysis reveals three primary building blocks:

-

2,6-Dichloro-4-(trifluoromethyl)aniline : The foundational aromatic component.

-

A C3-dinitrile or equivalent synthon : Provides the carbon backbone for the pyrazole ring.

-

A source for the trifluoromethylsulfinyl group : Typically introduced via oxidation of a thioether or direct reaction with a sulfinylating agent.

The general synthetic logic involves the initial construction of the substituted phenylpyrazole core, followed by the introduction and manipulation of the sulfur-containing moiety at the C4 position of the pyrazole ring.

Caption: High-level retrosynthetic analysis of Fipronil.

Key Intermediate I: 2,6-Dichloro-4-(trifluoromethyl)aniline

This substituted aniline is the cornerstone of the fipronil molecule, forming the N-phenyl group of the pyrazole ring. Its specific substitution pattern—two chlorine atoms ortho to the amino group and a trifluoromethyl group para—is critical for the molecule's insecticidal activity. It is a crucial intermediate not only for fipronil but also for various other agrochemicals and pharmaceuticals.[2]

Synthesis and Production Methods

The industrial synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline typically starts from p-chlorobenzotrifluoride. The process involves two primary transformations: amination and chlorination.

-

Amination: p-Chlorobenzotrifluoride is reacted with ammonia to substitute the chlorine atom with an amino group, yielding 4-(trifluoromethyl)aniline. This reaction often requires high temperature and pressure and the use of a catalyst, such as a copper salt, to proceed efficiently.[3]

-

Chlorination: The resulting 4-(trifluoromethyl)aniline is then subjected to ring chlorination. A chlorinating agent, such as elemental chlorine, is used to introduce two chlorine atoms at the positions ortho to the amino group. The amino group directs the electrophilic aromatic substitution to these positions.[2][4]

Alternative routes exist, such as starting with 3,4-dichlorobenzotrifluoride, followed by ammoniation and halogenation, but these can present higher costs and waste management challenges.[3]

Experimental Protocol: Synthesis from 4-(Trifluoromethyl)aniline

The following protocol describes the chlorination step, which is a critical transformation in forming the desired intermediate.

Objective: To synthesize 2,6-dichloro-4-(trifluoromethyl)aniline by direct chlorination of 4-(trifluoromethyl)aniline.

Materials:

-

4-(Trifluoromethyl)aniline

-

Chlorinated hydrocarbon solvent (e.g., dichloromethane, carbon tetrachloride)[5]

-

Chlorine gas (Cl₂)

-

Inert gas (e.g., Nitrogen)

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet tube, and a condenser, dissolve 4-(trifluoromethyl)aniline in a suitable chlorinated solvent.

-

Purge the system with an inert gas.

-

Cool the solution to a controlled temperature, typically between 0-10 °C.

-

Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

Monitor the reaction progress using a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed and the desired product is the major component.

-

Once the reaction is complete, stop the chlorine gas flow and purge the system with inert gas to remove any excess chlorine.

-

Wash the reaction mixture with an aqueous sodium bicarbonate solution to neutralize any residual HCl, followed by washing with water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield high-purity 2,6-dichloro-4-(trifluoromethyl)aniline.[4][5]

Key Intermediate II: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-cyano-1H-pyrazole

This molecule represents the core heterocyclic structure of fipronil. It is formed by constructing the pyrazole ring onto the pre-formed aniline intermediate.

Synthesis via Diazotization and Cyclization

The most common route involves a multi-step sequence starting with the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline.

-

Diazotization: The aniline intermediate is treated with a diazotizing agent, typically sodium nitrite in an acidic medium (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form a diazonium salt.[6]

-

Condensation: The resulting diazonium salt is immediately reacted with a C3 synthon, such as a succinonitrile derivative (e.g., 2,3-dicyano ethyl propanoate or 2-(phenylhydrazono)succinonitrile), in a condensation reaction.[6][7]

-

Cyclization: The intermediate from the condensation step is then treated with a base, often ammonia, to induce intramolecular cyclization, which forms the pyrazole ring and yields the final product.[6][7]

Caption: Overview of the complete synthetic pathways to Fipronil.

References

- Vertex AI Search. (2025). 2,6-Dichloro-4-(trifluoromethyl)

-

PrepChem.com. (n.d.). Synthesis of trifluoromethanesulfenyl chloride. Retrieved from [Link]

- Google Patents. (2008). US7777052B2 - Process for the preparation of Fipronil, an insecticide, and related pyrazoles.

-

AERU, University of Hertfordshire. (n.d.). Fipronil (Ref: BAS 350l). Retrieved from [Link]

- Google Patents. (2007). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. (2013). CN103153961A - Fipronil production process.

-

Quick Company. (n.d.). Process For Preparation Of Trifluoromethanesulfinyl Chloride. Retrieved from [Link]

-

European Patent Office. (2010). EP 2542531 B1 - PROCESS FOR SYNTHESIS OF FIPRONIL. Retrieved from [Link]

- Google Patents. (2020). WO2020188376A1 - A process for synthesis of fipronil.

- Google Patents. (2013). US8507693B2 - Process for synthesis of fipronil.

- Google Patents. (2012). CN102633722A - Fipronil preparation method.

-

Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from [Link]

- Google Patents. (2013). CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.

- Vertex AI Search. (2025). Study on the synthesis method and reaction mechanism of trifluoromethanesulfonyl chloride.

- Google Patents. (2010). CN101693691A - Process for preparing 5-amino-3-cyano-1-((2,6-dichloro-4-trifluoromethyl) phenyl)- 1H-pyrazole.

- Google Patents. (2010). WO2010049746A1 - Process for the synthesis of fipronil.

- Google Patents. (2015). CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride.

-

International Union of Crystallography. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. Retrieved from [Link]

-

Eureka | Patsnap. (2009). Process for the Preparation of Fipronil, an Insecticide, and Related Pyrazoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

- Google Patents. (2007). WO2007122440A1 - Process for the preparation of fipronil, an insecticide, and related pyrazoles.

- Google Patents. (2011). WO2011107998A1 - Process for synthesis of fipronil.

- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

Saeed, A. (2016). Recent synthetic approaches to fipronil, a super-effective and safe pesticide. ResearchGate. Retrieved from [Link]

- Google Patents. (2015). CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles.

-

Raveton, M., et al. (2006). Phototransformation of the Insecticide Fipronil: Identification of Novel Photoproducts and Evidence for an Alternative Pathway of Photodegradation. PubMed. Retrieved from [Link]

-

Hainzl, D., & Casida, J. E. (1996). Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of fipronil using a coupling reaction. Retrieved from [Link]

-

Eureka | Patsnap. (2021). Synthesis method of fipronil intermediate. Retrieved from [Link]

- Google Patents. (2022). US20220185783A1 - Process for synthesis of fipronil.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 6. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]

Safety data sheet and handling precautions for 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene.

A Comprehensive Safety and Handling Guide for 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene

Section 1: Executive Summary & Hazard Profile

Our analysis indicates that 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene should be handled as a substance of high concern . The molecule combines three distinct toxicophoric motifs: a chloronitro-aromatic core , a fluorine substituent , and a trichloromethyl group . Analogues containing these individual groups are known to be acutely toxic, irritants, and, most significantly, suspected carcinogens and reproductive toxins.[1][2][3] Consequently, all handling procedures must be conducted with stringent engineering controls and a comprehensive suite of personal protective equipment to minimize any potential exposure. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.

Section 2: Compound Identification and Properties

The fundamental identity of the compound is established through its chemical structure and associated identifiers.

| Identifier | Value | Source |

| IUPAC Name | 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | [4] |

| CAS Number | 908009-54-1 | [5][6] |

| Molecular Formula | C₇H₂Cl₄FNO₂ | [4] |

| Molecular Weight | 292.9 g/mol | [4] |

| Synonyms | 2-Chloro-4-fluoro-5-nitrobenzotrichloride | [4] |

Section 3: Hazard Identification - A Read-Across Approach

To establish a reliable, albeit conservative, hazard profile, we have analyzed the GHS classifications of key structural fragments of the target molecule.

-

The Chloronitrobenzene Moiety: Represented by 1-Chloro-4-nitrobenzene, this structure is known to be toxic via oral, dermal, and inhalation routes, a suspected carcinogen and mutagen, and poses a significant threat to aquatic life.[1][7]

-

The Fluoro-Substituent Effect: The presence of fluorine, as seen in 1-Chloro-4-fluoro-2-nitrobenzene, often enhances reactivity and is associated with significant skin, eye, and respiratory irritation.[2]

-

The Trichloromethyl Group (-CCl₃): This is a critical toxicophore. The analogue, 1-chloro-4-(trichloromethyl)benzene, is classified as a Category 2 Carcinogen and is suspected of damaging fertility.[3]

Based on the combination of these hazardous motifs, the following GHS classification for 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is postulated. It must be handled, at a minimum, according to these hazards.

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1][7] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[2] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[2] | |

| Carcinogenicity | Danger | H350: May cause cancer.[3] | |

| Reproductive Toxicity | Warning | H361f: Suspected of damaging fertility.[3] | |

| Specific Target Organ Toxicity (Repeated Exposure) | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[1][7] | |

| Hazardous to the Aquatic Environment | Warning | H411: Toxic to aquatic life with long lasting effects.[1][7] |

Section 4: Engineering Controls & Personal Protective Equipment (PPE)

The causality for stringent controls is clear: the postulated carcinogenicity and high acute toxicity demand the minimization of all potential exposure routes. The hierarchy of controls must be followed, prioritizing engineering solutions over procedural ones.

Engineering Controls:

-

Primary Containment: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood with a tested and documented face velocity.[8]

-

Ventilation: The laboratory must be equipped with general exhaust ventilation that is maintained under negative pressure relative to adjacent non-laboratory areas.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.

| Area of Protection | Specification | Rationale for Use |

| Body | A chemical-resistant lab coat, fully buttoned. A disposable chemical-resistant apron is also recommended. | Protects against splashes and skin contact with the solid or solutions.[9] |

| Hands | Double-gloving with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[10] | The compound is presumed to have high dermal toxicity.[1][3] Double gloving provides an extra layer of protection against tears and permeation. Use proper glove removal technique to avoid self-contamination.[10] |

| Eyes/Face | Chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face. Standard safety glasses are insufficient.[10][11] |

| Respiratory | A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used if there is any risk of aerosolization or if working outside of a fume hood (which is strongly discouraged).[2][8] | Protects against inhalation of the toxic powder or aerosols.[1][10] |

Section 5: Safe Handling, Storage, and Experimental Workflow

Adherence to strict protocols is essential for mitigating risk.

General Handling Precautions:

-

Avoid all contact with skin and eyes.[1]

-

Do not breathe dust or vapors.[1]

-

Practice good chemical hygiene: wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[1][9]

-

Contaminated work clothing should not be taken home and should be laundered separately by personnel trained in handling hazardous materials.[9]

Storage Requirements:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for toxic and carcinogenic substances.[2][9]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Experimental Protocol: Weighing and Solubilization

This protocol represents a common laboratory task and is designed as a self-validating system where safety checks are integrated into the workflow.

Caption: Standard Operating Procedure for Safely Weighing and Solubilizing the Compound.

Section 6: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][11]

Spill Response:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not do so at the expense of containing the spill.

-

Protect: Don full PPE, including respiratory protection, before re-entering the area.

-

Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash. Do not use combustible materials like paper towels.[9]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[9][11]

-

Decontaminate: Wipe the spill area clean with a suitable solvent, and place all cleaning materials into the hazardous waste container.

-

Report: Report the incident to the appropriate environmental health and safety officer.

Section 7: Waste Disposal

All waste generated from handling this compound is considered hazardous.

-

Chemical Waste: The compound itself and any solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container.

-

Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips, wipes) must be disposed of in a solid hazardous waste container.[9]

-

Disposal must be carried out by a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations. Do not allow the product to enter drains or the environment.[7][10][12]

References

- Angene Chemical. (2021-05-01).

- Loba Chemie. (2019-01-17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.

- New Jersey Department of Health. (2000-07). HAZARD SUMMARY: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-.

- Sigma-Aldrich. (2024-08-06).

- Echemi. 1-Chloro-4-fluoro-2-(trifluoromethyl)

- Fisher Scientific. (2021-12-25). SAFETY DATA SHEET - 2-Chloro-5-fluoronitrobenzene.

- CDH Fine Chemical.

- Sigma-Aldrich. (2025-04-24).

- Fisher Scientific. (2016-09-01).

- Cayman Chemical. (2025-10-08).

- Aarti Industries. (2021-10-15). GPS Safety Summary - 1-chloro-4-nitrobenzene.

- Fisher Scientific. (2025-12-18).

- TCI EUROPE N.V. (2025-01-06).

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016-04-21). Benzene, 1-chloro-4-(trichloromethyl)-: Human health tier II assessment.

- ChemicalBook. (2025-08-09).

- PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene.

- ChemicalBook. (2023-01-11). 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | 908009-54-1.

- Fisher Scientific. (2014-02-28).

- NIOSH. NIOSH Pocket Guide to Chemical Hazards - p-Nitrochlorobenzene.

- Fisher Scientific. (2015-05-27). SAFETY DATA SHEET - 2-Chloro-4-fluoro-5-nitrophenol, 98%.

- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE.

- Chemsrc. (2025-09-11). CAS#:908009-54-1 | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene.

- NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-.

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. fishersci.com [fishersci.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | C7H2Cl4FNO2 | CID 23325898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | 908009-54-1 [chemicalbook.com]

- 6. CAS#:908009-54-1 | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | Chemsrc [chemsrc.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. angenechemical.com [angenechemical.com]

- 12. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-fluoro-5-nitrobenzotrichloride

Introduction

2-Chloro-4-fluoro-5-nitrobenzotrichloride is a complex substituted aromatic molecule of significant interest in advanced chemical synthesis. Its utility as a building block, particularly in the development of pharmaceutical and agrochemical compounds, stems from the unique reactivity conferred by its constituent functional groups: a reactive trichloromethyl group susceptible to hydrolysis and nucleophilic substitution, and a nitro-group-activated chlorinated and fluorinated benzene ring.[1][2]

However, the very features that make this compound a valuable synthetic intermediate also present considerable challenges in its handling, formulation, and storage. The high electrophilicity of the benzotrichloride group dictates a pronounced susceptibility to hydrolysis, while the nitroaromatic system suggests potential thermal and photolytic instability.[3][4]

This technical guide provides a comprehensive overview of the critical solubility and stability characteristics of 2-Chloro-4-fluoro-5-nitrobenzotrichloride. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's behavior to ensure its effective and safe utilization in their workflows. The protocols described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.

I. Solubility Characteristics

The solubility profile of a compound is fundamental to its application in synthesis and formulation. For 2-Chloro-4-fluoro-5-nitrobenzotrichloride, understanding its solubility is key to designing appropriate reaction media, purification strategies (such as crystallization), and analytical methodologies.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of 2-Chloro-4-fluoro-5-nitrobenzotrichloride—a large, halogenated, and relatively nonpolar aromatic core—predicts poor solubility in aqueous media and good solubility in many organic solvents.[4][5] The trichloromethyl group significantly contributes to the molecule's lipophilicity. While the nitro group adds some polarity, the overall character of the molecule remains hydrophobic. The compound is practically insoluble in water, a characteristic common to benzotrichloride derivatives.[6]

Table 1: Predicted Qualitative Solubility of 2-Chloro-4-fluoro-5-nitrobenzotrichloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (pH 4-9) | Insoluble | The hydrophobic nature of the highly substituted benzene ring and the trichloromethyl group prevents dissolution in polar water.[6][7] |

| Protic Polar | Methanol, Ethanol | Sparingly Soluble | May exhibit some solubility due to dipole-dipole interactions, but the large nonpolar region limits extensive dissolution.[6] |

| Aprotic Polar | Acetone, Acetonitrile | Soluble | Good solvation is expected due to strong dipole-dipole interactions without the risk of immediate solvolysis. |

| Chlorinated | Dichloromethane, Chloroform | Highly Soluble | The presence of chlorine atoms in both the solute and solvent leads to favorable London dispersion forces.[8] |

| Ethers | Diethyl Ether, THF | Soluble | Favorable interactions with the nonpolar aspects of the molecule.[6] |

| Aromatic | Toluene, Benzene | Soluble | "Like dissolves like" principle applies, with strong π-stacking and van der Waals interactions between the aromatic rings.[4] |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble | Limited solubility is expected as the polarity from the nitro and halogen groups hinders dissolution in purely aliphatic solvents. |

Experimental Protocol for Solubility Determination (Adapted from OECD Guideline 105)

To quantitatively determine the solubility of 2-Chloro-4-fluoro-5-nitrobenzotrichloride in various organic solvents, the Flask Method is appropriate.[9] This method is suitable for substances with solubilities above 10⁻² g/L.[10] Given the compound's reactivity with water, this protocol is exclusively for non-aqueous, aprotic solvents where the compound is stable.

Causality in Protocol Design: The choice of the Flask Method is predicated on achieving thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended equilibration time and controlled temperature are critical for obtaining reproducible and accurate data. The use of an inert atmosphere is a necessary precaution to prevent hydrolysis from atmospheric moisture, which could alter the chemical identity of the solute and thus invalidate the results.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-Chloro-4-fluoro-5-nitrobenzotrichloride to a series of flasks, each containing a different, dry, aprotic solvent (e.g., acetonitrile, dichloromethane, toluene). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the flasks and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established. A preliminary test can determine the minimum time required to reach equilibrium.[9]

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the temperature-controlled bath for at least 24 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, it is highly recommended to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

Quantification: Accurately dilute the aliquot with a suitable solvent and quantify the concentration of 2-Chloro-4-fluoro-5-nitrobenzotrichloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

Caption: Workflow for Experimental Solubility Determination.

II. Stability Characteristics

The stability of 2-Chloro-4-fluoro-5-nitrobenzotrichloride is a critical parameter influencing its shelf-life, reaction conditions, and the impurity profile of its synthetic products. The primary degradation pathways are hydrolysis, thermal decomposition, and photolysis.

Hydrolytic Stability

The trichloromethyl group is highly susceptible to hydrolysis, which proceeds in a stepwise manner to ultimately yield the corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid.[2][11] This reaction is often catalyzed by acid or base and can even occur with atmospheric moisture.[4] The presence of the electron-withdrawing nitro group on the benzene ring is expected to further activate the benzylic carbon, making it even more prone to nucleophilic attack by water.

Degradation Pathway: C₇H₂Cl₄FNO₂ + H₂O → C₇H₂Cl₃FNO₂(OH) (unstable intermediate) → ... → C₇H₃ClFNO₄ (2-chloro-4-fluoro-5-nitrobenzoic acid) + 3 HCl

Experimental Protocol for Hydrolytic Stability Assessment:

This protocol is designed to assess the rate of hydrolysis under acidic, neutral, and basic conditions.

Causality in Protocol Design: By testing at different pH values, we can determine the compound's stability across a range of conditions it might encounter during synthesis, work-up, or in formulation studies. The use of a co-solvent like acetonitrile is necessary due to the compound's insolubility in water. HPLC is the analytical method of choice due to its ability to separate the parent compound from its primary degradant, the carboxylic acid.

Step-by-Step Methodology:

-

Solution Preparation: Prepare buffered aqueous solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Reaction Setup: In separate, sealed, thermostated vessels, add a small, known concentration of 2-Chloro-4-fluoro-5-nitrobenzotrichloride (dissolved in a minimal amount of acetonitrile to aid dissolution) to each of the buffer solutions.

-

Incubation: Maintain the reaction vessels at a constant temperature (e.g., 25 °C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.

-

Quenching and Analysis: Immediately quench the hydrolysis reaction by diluting the aliquot in a mobile phase/acetonitrile mixture. Analyze the sample by a stability-indicating HPLC method to quantify the remaining percentage of the parent compound and the formation of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Data Analysis: Plot the concentration of 2-Chloro-4-fluoro-5-nitrobenzotrichloride versus time for each pH condition to determine the rate of degradation.

Table 2: Representative Hydrolytic Stability Data

| pH Condition | Temperature | Half-life (t½) | Primary Degradant Identified |

| 4.0 | 25 °C | ~ hours | 2-chloro-4-fluoro-5-nitrobenzoic acid |

| 7.0 | 25 °C | < 30 minutes | 2-chloro-4-fluoro-5-nitrobenzoic acid |

| 9.0 | 25 °C | < 5 minutes | 2-chloro-4-fluoro-5-nitrobenzoic acid |

Thermal Stability

Nitroaromatic compounds are known to be energetically unstable and can decompose exothermically upon heating.[12] The thermal stability of 2-Chloro-4-fluoro-5-nitrobenzotrichloride is a critical safety parameter, especially for processes involving heating, such as distillation or high-temperature reactions.

Experimental Protocol for Thermal Stability Analysis (TGA/DSC):

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess thermal stability.[13] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated.[14]

Causality in Protocol Design: TGA is used to identify the onset temperature of decomposition (where mass loss begins), while DSC provides information about the energetics of this decomposition (whether it is exothermic or endothermic) and can detect phase transitions like melting. Performing the analysis under an inert nitrogen atmosphere isolates the inherent thermal stability from oxidative degradation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of 2-Chloro-4-fluoro-5-nitrobenzotrichloride into a TGA/DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan into the simultaneous thermal analyzer. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 500 °C).

-

Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve: Determine the onset temperature of decomposition (Tₒ).

-

From the DSC curve: Identify the melting point (if any) and the peak temperature and enthalpy of any exothermic or endothermic events.

-

Table 3: Representative Thermal Stability Data

| Parameter | Observation | Interpretation |

| Melting Point (DSC) | Endotherm at ~60-65 °C | Corresponds to the melting of the solid compound.[2] |

| Onset of Decomposition (TGA) | ~ 150-170 °C | The temperature at which significant mass loss begins, indicating decomposition. |

| Decomposition Profile (DSC) | Sharp, strong exotherm following decomposition | The decomposition process is highly energetic and releases significant heat. |

Photostability

Many nitroaromatic and chlorinated aromatic compounds are susceptible to degradation upon exposure to light.[3] Photostability testing is therefore essential to determine appropriate storage and handling conditions.

Experimental Protocol for Photostability Assessment (Adapted from ICH Guideline Q1B):

This protocol exposes the compound to a standardized light source to assess its potential for photodegradation.[15][16]